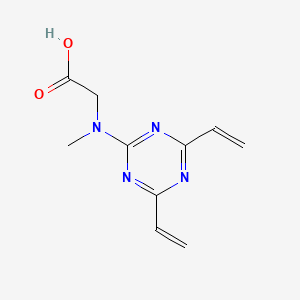
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine is a novel compound known for its unique chemical structure and properties This compound features a triazine ring substituted with divinyl groups and a methylglycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with vinyl derivatives under controlled conditions The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with vinyl groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a labeling reagent for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The divinyl groups allow for covalent binding to nucleophilic sites on proteins and other biomolecules, forming stable adducts. This property is exploited in various applications, including the development of enzyme inhibitors and affinity labels.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Known for its use as a UV absorber and stabilizer in polymers.
N-(4,6-divinyl-1,3,5-triazin-2-yl)-PEG8-TCO: A novel cysteine binder used in bioconjugation and labeling of biomolecules.
Uniqueness
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine stands out due to its unique combination of a triazine ring with divinyl and methylglycine groups. This structure imparts distinct reactivity and binding properties, making it versatile for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H12N4O2 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
2-[[4,6-bis(ethenyl)-1,3,5-triazin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12N4O2/c1-4-7-11-8(5-2)13-10(12-7)14(3)6-9(15)16/h4-5H,1-2,6H2,3H3,(H,15,16) |
Clave InChI |
PMQHMRRUSGFITE-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C1=NC(=NC(=N1)C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
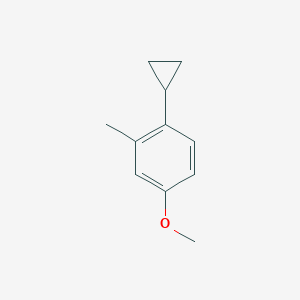
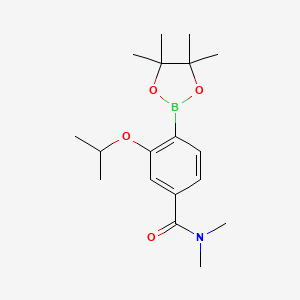
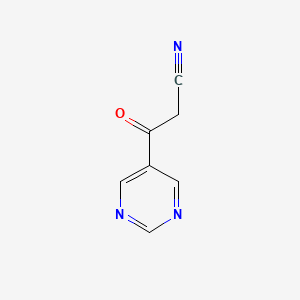
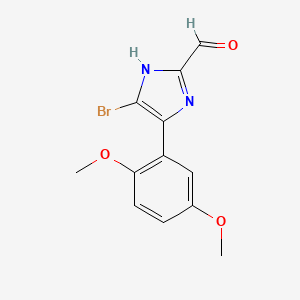

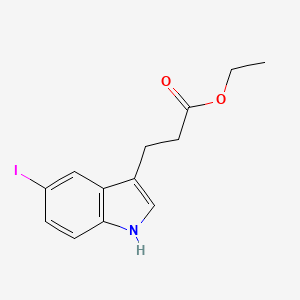
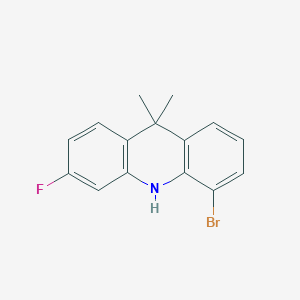
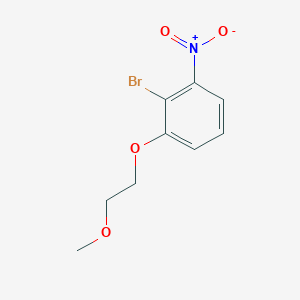
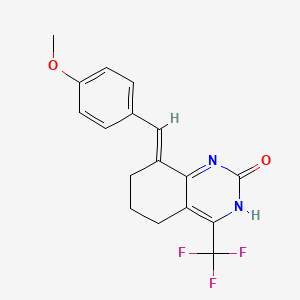
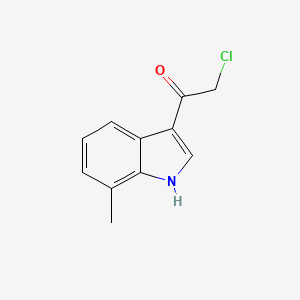
![(2E)-3-[4-(allyloxy)phenyl]acrylic acid](/img/structure/B13715332.png)
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)

